molecular formula C12H11N5 B1387816 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1092352-88-9

1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1387816
CAS No.: 1092352-88-9
M. Wt: 225.25 g/mol
InChI Key: NALFPMUYRFNBIW-UHFFFAOYSA-N
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Description

1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[3,4-b]pyridine core, which is fused with a pyridine ring, and a methyl group attached to the nitrogen atom at position 1.

Biochemical Analysis

Biochemical Properties

1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the production of metabolites that can influence cellular function . The compound can affect metabolic flux, altering the flow of metabolites through different pathways, and impacting the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall biological activity and therapeutic potential .

Subcellular Localization

1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has diverse applications in scientific research:

Properties

IUPAC Name

1-methyl-6-pyridin-2-ylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-17-12-8(11(13)16-17)5-6-10(15-12)9-4-2-3-7-14-9/h2-7H,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALFPMUYRFNBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)C3=CC=CC=N3)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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